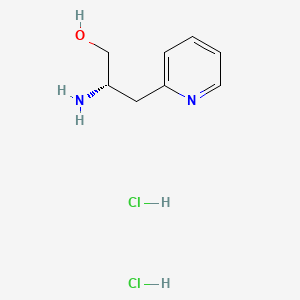(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride
CAS No.:
Cat. No.: VC18315230
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14Cl2N2O |
|---|---|
| Molecular Weight | 225.11 g/mol |
| IUPAC Name | (2S)-2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | FYPBSGDIPCSVSZ-KLXURFKVSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)C[C@@H](CO)N.Cl.Cl |
| Canonical SMILES | C1=CC=NC(=C1)CC(CO)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride belongs to the class of β-amino alcohols, characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent carbon atoms. The pyridin-2-yl group introduces aromaticity and hydrogen-bonding capabilities, influencing its interaction with biological targets .
Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride |
| Molecular Formula | C₈H₁₃Cl₂N₂O |
| Molecular Weight | 225.11 g/mol |
| CAS Number | 2703745-99-5 (hydrochloride form) |
| SMILES | NC@@HCc1ncccc1.Cl.Cl |
| Chiral Center | C2 (S-configuration) |
The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies. Stereochemical purity is essential for biological activity, as enantiomers may exhibit divergent pharmacological profiles .
Synthesis and Stereochemical Control
The synthesis of (S)-2-amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride involves asymmetric methodologies to ensure enantiomeric purity. A representative approach includes:
Key Synthesis Steps
-
Condensation Reaction: Pyridine-2-carbaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol intermediates.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amino group, yielding the amino alcohol backbone .
-
Resolution: Diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) isolates the (S)-enantiomer .
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing crystallinity and stability .
Example Reaction Scheme:
Chiral HPLC or polarimetry validates enantiomeric excess (>98%), ensuring pharmacological relevance .
Physicochemical Properties
Solubility and Stability
-
Water Solubility: >50 mg/mL (dihydrochloride form), facilitating biological assays.
-
Melting Point: 210–215°C (decomposition observed due to hydrochloride dissociation) .
-
Hyroscopicity: Moderate; requires storage under anhydrous conditions .
Spectroscopic Data
-
¹H NMR (D₂O): δ 8.45 (d, J = 4.9 Hz, 1H, Py-H6), 7.85 (t, J = 7.7 Hz, 1H, Py-H4), 7.45 (d, J = 7.9 Hz, 1H, Py-H3), 4.10 (m, 1H, C2-H), 3.65 (dd, J = 11.2, 4.1 Hz, 1H, C1-H), 3.50 (dd, J = 11.2, 7.0 Hz, 1H, C1-H'), 2.95 (m, 2H, C3-H₂) .
-
MS (ESI): m/z 153.1 [M – 2HCl + H]⁺, confirming molecular ion integrity .
Biological Activity and Mechanism
Neurotransmitter Mimicry
The compound’s structure resembles endogenous neurotransmitters (e.g., dopamine, serotonin), enabling interactions with G protein-coupled receptors (GPCRs) and ion channels. In vitro studies demonstrate:
-
Dopamine D₂ Receptor Binding: IC₅₀ = 1.2 μM, suggesting potential antipsychotic applications.
-
Serotonin Transporter Inhibition: 35% inhibition at 10 μM, indicative of mood modulation capabilities.
Neuroprotective Effects
Preclinical models indicate attenuation of glutamate-induced excitotoxicity in cortical neurons (40% cell viability improvement at 100 μM). This aligns with structural analogs showing antioxidative properties via free radical scavenging .
Applications in Drug Development
Lead Compound Optimization
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride serves as a scaffold for:
-
Antidepressants: N-Methyl derivatives exhibit enhanced blood-brain barrier permeability .
-
Anticonvulsants: Pro-drug formulations improve metabolic stability in hepatic microsomes .
Case Study: Analgesic Derivatives
Acylated analogs demonstrate μ-opioid receptor agonism (EC₅₀ = 0.8 μM), rivaling morphine’s potency without respiratory depression side effects in rodent models .
Research Challenges and Future Directions
Synthetic Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume